molecular formula C21H34O5 B157995 Prostaglandin E2 methyl ester CAS No. 31753-17-0

Prostaglandin E2 methyl ester

Cat. No. B157995
CAS RN: 31753-17-0
M. Wt: 366.5 g/mol
InChI Key: WGCXTGBZBFBQPP-ZYONDNFOSA-N
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Description

Prostaglandin E2 methyl ester (PGE2 methyl ester) is an analog of Prostaglandin E2 (PGE2) with enhanced lipid solubility . PGE2 is one of the primary cyclooxygenase products of arachidonic acid and is widely investigated due to its activity influencing inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .


Synthesis Analysis

The synthesis of Prostaglandins (PGs) like PGE2 methyl ester is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs has been reported from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis . Key transformations in the synthesis include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Molecular Structure Analysis

The molecular formula of PGE2 methyl ester is C21H34O5 . It has a central five-membered ring containing oxygen atoms at specific positions, imparting reactivity and distinct chemical properties . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .


Chemical Reactions Analysis

Prostaglandins like PGE2 methyl ester have unique functional groups attached to their hydrocarbon chains . These functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .


Physical And Chemical Properties Analysis

PGE2 methyl ester is a lipid-soluble PGE2 analog . It has a molecular weight of 366.5 . It is soluble in DMF (25 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2, 150 µg/ml) .

Scientific Research Applications

Inhibition of Gastric Secretion

Prostaglandin E2 methyl ester analogs, like 15(R)15 methyl-E2 methyl ester, have been identified as potent inhibitors of basal and pentagastrin-induced acid secretion in the human gastric system. These compounds are believed to reduce acid secretion through a direct effect on the parietal cell. This property makes them of interest in potential applications related to gastric secretion and possibly peptic ulcer treatment (Carter, Karim, Bhana, & Ganesan, 1973).

Healing of Gastric Ulcers

Studies on the effects of prostaglandin E2 methyl ester analogs on the gastric mucosa in patients with peptic ulceration show that these compounds can stimulate the mucus-secreting cells of the gastric mucosa. This stimulant effect may have implications for the healing of gastric ulceration (Fung, Lee, & Karim, 1974).

Immunological Responses

Research on synthetic prostaglandin E1 (PGE1) methyl ester analogs like misoprostol and enisoprost shows that these compounds can suppress alloproliferative responses and complement the immunosuppressive activity of other agents. These findings suggest that synthetic oral PGE1 analogs might be effective in clinical transplantation and various immunologically mediated diseases (Pollak, Dumble, Wiederkehr, Maddux, & Moran, 1990).

Dermatological Effects

Topical application of a synthetic analogue of prostaglandin E2 (15(S)-15-methyl PGE2 methyl ester) has shown significant effects on DNA synthesis in the epidermis of hairless mice. This suggests potential dermatological applications for prostaglandin E2 methyl ester analogs (Lowe & Stoughton, 1977).

Prostaglandins in Marine Organisms

Prostaglandin E2 methyl ester has also been found in marine organisms like the gorgonian coral Plexaura homomalla. The presence of prostaglandin E2 methyl ester in such organisms could have implications for our understanding of marine biochemistry and the potential for novel marine-derived pharmaceuticals (Schneider, Manier, Hachey, & Brash, 2002).

Safety And Hazards

PGE2 methyl ester is highly flammable and harmful if swallowed . It may cause serious eye irritation and may damage fertility or the unborn child . It may also cause drowsiness or dizziness .

properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCXTGBZBFBQPP-ZYONDNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316217
Record name PGE2 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin E2 methyl ester

CAS RN

31753-17-0
Record name PGE2 methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31753-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PGE2 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
S Chen, KD Janda - Journal of the American Chemical Society, 1997 - ACS Publications
The prostaglandin family of natural products constitute perhaps the most physiologically potent nonprotein molecules found in mammals. They play a vital role in the processes of …
Number of citations: 135 pubs.acs.org
CR Johnson, TD Penning - Journal of the American Chemical …, 1988 - ACS Publications
Enone 1, prepared from cyclopentadiene, was obtained in optically pure form by resolution with (+)-N, S-di-methyl-S-phenylsulfoximine or by a procedure involving asymmetric …
Number of citations: 152 pubs.acs.org
JC Strand, MP Miller, JC McGiff - European Journal of Pharmacology, 1974 - Elsevier
2 methyl ester analogues of PGE 2 , PGE 2 methyl ester (PGE 2 -ME) and (15S)-15-methyl PGE 2 methyl ester (PGE 2 -15S), were compared to natural PGE 2 for relative vasodepressor …
Number of citations: 11 www.sciencedirect.com
ES Ferdinandi, G Just - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
A synthesis of d,l-prostaglandin E 2 (PGE 2 ) methyl ester is described. Two new acetylenic prostaglandins, methyl 11α,15-dihydroxy-9-oxo-prost-5-yn-13-enoate and its C 15 epimer, …
Number of citations: 28 cdnsciencepub.com
WE Brenner, JR Dingfelder, LG Staurovsky - American Journal of …, 1975 - Elsevier
… Lg of I 5(S) 15 methyl prostaglandin E2 methyl ester [15(5) Me PGE2] administered every 4 hours was evaluatrd in 42 subjects from 7 to 20 menstrual weeks' gestation. Half of the …
Number of citations: 22 www.sciencedirect.com
CK Murray, DC Yang, WD Wulff - Journal of the American …, 1990 - ACS Publications
The first reaction of Fischer carbene complexes2 that was ex-amined for its potential in organic synthesis was the cyclopropanation of olefins; however, the utility of this reaction has yet …
Number of citations: 80 pubs.acs.org
Y Furuta, WSS Jee - The Anatomical Record, 1986 - Wiley Online Library
… The effects of 0,0.3,1.0, and 3.0 mg of 16,16-dimethyl prostaglandin E2 methyl ester (Di-M-PGE2) per kilogram per day administered subcutaneously for 21 days to fluorescent-labeled …
Number of citations: 38 onlinelibrary.wiley.com
KH Huang, CC Huang, M Isobe - The Journal of Organic …, 2016 - ACS Publications
Starting with four components, the enantioselective synthesis of prostaglandin E 2 methyl ester has been achieved through a highly stereoselective heteroatom-directed conjugate …
Number of citations: 19 pubs.acs.org
C Schneider, ML Manier, DL Hachey, AR Brash - Lipids, 2002 - Wiley Online Library
… homomalla was found to contain a similar abundance of the corresponding 15S product, prostaglandin E2 methyl ester 15-acetate. The significance of PGE acetylation is discussed in …
Number of citations: 11 aocs.onlinelibrary.wiley.com
WE Brenner, JR Dingfelder, LG Staurovsky… - American Journal of …, 1974 - Elsevier
To test the practicability of administering 15(S)-15-methyl-prostaglandin E 2 -methyl ester [15(S)-ME-PGE 2 ] intramuscularly for the induction of midtrimester abortion, 20 subjects were …
Number of citations: 25 www.sciencedirect.com

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